

D-Mannitol-13C,d2: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Mannitol-13C,d2**

Cat. No.: **B12060116**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **D-Mannitol-13C,d2**, a stable isotope-labeled sugar alcohol, for its application in research and drug development. This document details its chemical properties, synthesis, and key applications, including detailed experimental protocols and relevant metabolic pathways.

Introduction

D-Mannitol-13C,d2 is a deuterated and 13C-labeled form of D-Mannitol, a six-carbon sugar alcohol.^[1] The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (²H or d), into the D-mannitol structure creates a molecule with a higher mass that can be distinguished from its naturally abundant counterpart by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This property makes **D-Mannitol-13C,d2** an invaluable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Its primary applications stem from its utility as a tracer to investigate metabolic pathways and as a non-radioactive probe for assessing intestinal permeability. Furthermore, in drug development, isotopically labeled compounds are crucial for absorption, distribution, metabolism, and excretion (ADME) studies.

Chemical and Physical Properties

D-Mannitol-13C,d2 shares the same fundamental chemical structure as D-mannitol but with an increased molecular weight due to the presence of heavy isotopes. The precise location of the isotopic labels can vary depending on the synthesis route. The properties listed below are for D-Mannitol-1-¹³C,1,1-d₂.

Property	Value	Reference
Chemical Formula	HOCH ₂ [CH(OH)] ₄ ¹³ CD ₂ OH	[2]
Molecular Weight	185.18 g/mol	[2]
CAS Number	1217463-58-5	[1]
Appearance	White solid	[2]
Melting Point	167-170 °C	[2]
Isotopic Purity	≥99 atom % ¹³ C; ≥98 atom % D	[2]
Solubility	Soluble in water. Very slightly soluble in alcohol. Practically insoluble in most other common organic solvents.	
Storage	Store at room temperature, away from light and moisture.	[2]

Synthesis of D-Mannitol-13C,d2

The synthesis of isotopically labeled carbohydrates like **D-Mannitol-13C,d2** is a specialized process that involves the introduction of ¹³C and deuterium atoms at specific positions in the molecule. While specific, proprietary synthesis methods for **D-Mannitol-13C,d2** are not publicly detailed, the general approach involves using a labeled precursor in a chemical or enzymatic synthesis route.

A common strategy for producing sugar alcohols is the hydrogenation of the corresponding sugar.[\[3\]](#) For **D-Mannitol-13C,d2**, a plausible synthetic route would involve the reduction of a correspondingly labeled D-fructose or D-mannose. The synthesis of these labeled

monosaccharide precursors would be the key step, often starting from smaller, commercially available labeled building blocks.

For instance, a synthetic pathway could be designed starting from a ^{13}C -labeled cyanide, which can be used to extend a carbon chain, followed by deuteration steps using deuterium gas or other deuterium-donating reagents. Enzymatic synthesis offers a high degree of stereoselectivity and is another powerful tool for creating specifically labeled biomolecules.

Metabolic Pathway of D-Mannitol

In many bacteria, D-mannitol is transported into the cell and metabolized via the phosphotransferase system (PTS).^{[1][4]} The following diagram illustrates a common bacterial metabolic pathway for D-mannitol. The positions of the isotopic labels in D-Mannitol-1- ^{13}C ,1,1- d_2 are highlighted.

[Click to download full resolution via product page](#)

Bacterial Metabolic Pathway of D-Mannitol.

In this pathway, extracellular D-mannitol is transported into the cell and concomitantly phosphorylated to Mannitol-1-Phosphate by the mannitol-specific phosphotransferase system (PTS).^{[1][5]} Mannitol-1-phosphate is then oxidized to Fructose-6-Phosphate by mannitol-1-phosphate dehydrogenase, which then enters the glycolysis pathway.^[4]

Experimental Protocols

D-Mannitol-13C,d2 is a versatile tool in various experimental settings. Below are detailed methodologies for some of its key applications.

Assessment of Intestinal Permeability using LC-MS/MS

This protocol is adapted from a study validating the use of ^{13}C -mannitol for measuring intestinal permeability.^[6] **D-Mannitol-13C,d2** can be used as a superior alternative to unlabeled mannitol to avoid interference from dietary sources.

Objective: To quantify the urinary excretion of orally administered **D-Mannitol-13C,d2** as a measure of small intestinal permeability.

Materials:

- **D-Mannitol-13C,d2**
- Lactulose (as a marker for colonic permeability)
- Deionized water
- Urine collection containers
- High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system

Methodology:

- Subject Preparation: Subjects should fast overnight (at least 8 hours) before the test to ensure an empty stomach and minimize baseline levels of urinary sugars.
- Test Solution Administration: A solution containing a known amount of **D-Mannitol-13C,d2** (e.g., 1g) and lactulose (e.g., 5g) dissolved in a fixed volume of water (e.g., 250 mL) is orally administered to the subject.
- Urine Collection: Urine is collected over a specified period, typically 5 to 6 hours, to assess small intestinal permeability. All urine passed during this period should be collected in a single container.
- Sample Preparation:
 - Measure the total volume of the collected urine.
 - Aliquots of the urine are taken for analysis.
 - For LC-MS/MS analysis, a simple dilution is often sufficient. A common procedure is to dilute a small volume of urine (e.g., 10 μ L) with a larger volume of a solvent compatible with the mobile phase (e.g., 990 μ L of 50:50 acetonitrile:water).

- An internal standard (e.g., a different isotopically labeled sugar not present in the sample) is added to each sample to correct for variations in sample processing and instrument response.
- LC-MS/MS Analysis:
 - Chromatographic Separation: The diluted urine samples are injected into an HPLC system. A column suitable for carbohydrate analysis, such as an aminopropyl- or amide-based column, is used to separate D-mannitol from other urine components.
 - Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in a suitable ionization mode (e.g., negative electrospray ionization). The instrument is set to monitor the specific mass-to-charge ratio (m/z) transitions for **D-Mannitol-13C,d2** and the internal standard.
- Data Analysis:
 - A calibration curve is generated by analyzing standards of known **D-Mannitol-13C,d2** concentrations.
 - The concentration of **D-Mannitol-13C,d2** in the urine samples is determined from the calibration curve.
 - The total amount of **D-Mannitol-13C,d2** excreted is calculated by multiplying its concentration by the total urine volume.
 - The result is typically expressed as a percentage of the ingested dose. An increased percentage of excreted **D-Mannitol-13C,d2** is indicative of increased small intestinal permeability.

Use as an Internal Standard in LC-MS/MS Quantification

This protocol outlines the use of **D-Mannitol-13C,d2** as an internal standard for the accurate quantification of unlabeled D-mannitol in biological samples.[\[2\]](#)

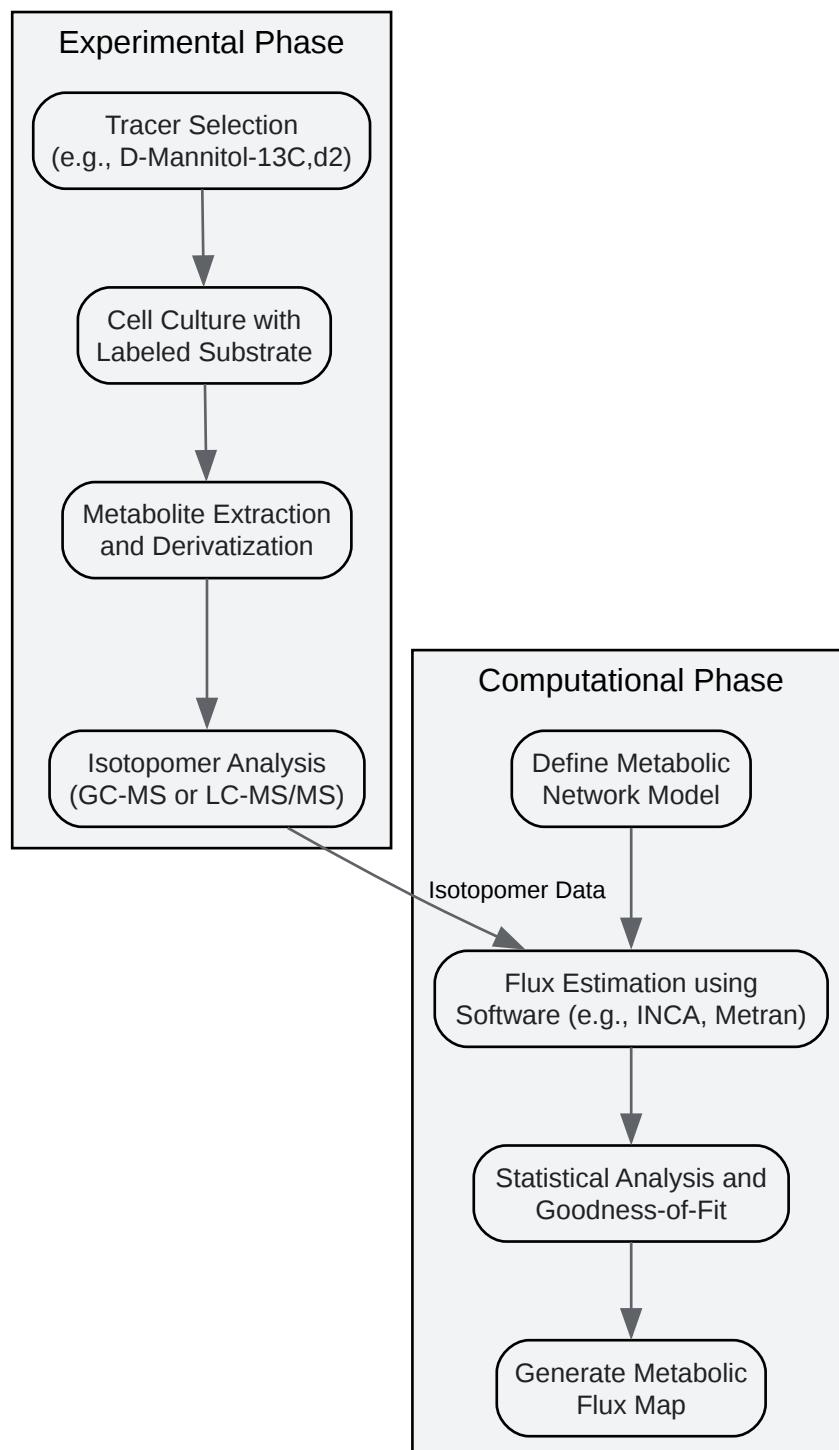
Objective: To accurately quantify the concentration of D-mannitol in a biological matrix (e.g., plasma, urine) using **D-Mannitol-13C,d2** as an internal standard.

Materials:

- **D-Mannitol-13C,d2**
- Biological matrix (e.g., plasma, urine)
- Acetonitrile or other suitable protein precipitation solvent
- Centrifuge
- HPLC-MS/MS system

Methodology:

- Preparation of Standard and Quality Control (QC) Samples:
 - A stock solution of unlabeled D-mannitol is prepared in a suitable solvent.
 - Calibration standards are prepared by spiking known concentrations of unlabeled D-mannitol into the biological matrix.
 - QC samples are prepared at low, medium, and high concentrations in the same manner.
- Sample Preparation:
 - To a known volume of the biological sample (calibration standards, QCs, and unknown samples), a fixed amount of **D-Mannitol-13C,d2** internal standard solution is added.
 - Proteins are precipitated by adding a solvent such as acetonitrile (typically 3 volumes of acetonitrile to 1 volume of plasma).
 - The samples are vortexed and then centrifuged at high speed to pellet the precipitated proteins.
 - The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase, or directly injected into the LC-MS/MS system.
- LC-MS/MS Analysis:


- Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. The chromatographic conditions are optimized to achieve good separation of D-mannitol from matrix components.
- Mass Spectrometric Detection: The mass spectrometer is set to monitor the specific m/z transitions for both unlabeled D-mannitol and the **D-Mannitol-13C,d2** internal standard.
- Data Analysis:
 - The peak area ratio of the analyte (unlabeled D-mannitol) to the internal standard (**D-Mannitol-13C,d2**) is calculated for each sample.
 - A calibration curve is constructed by plotting the peak area ratio versus the concentration of the calibration standards.
 - The concentration of D-mannitol in the unknown samples is determined from the calibration curve using their measured peak area ratios.
 - The use of the stable isotope-labeled internal standard corrects for any loss of analyte during sample preparation and for variations in instrument response, leading to highly accurate and precise quantification.

13C-Metabolic Flux Analysis (MFA)

While a specific protocol for **D-Mannitol-13C,d2** in MFA is not readily available, the following provides a general workflow for a ¹³C-MFA experiment, which can be adapted for using ¹³C-labeled mannitol as a carbon source.[7][8]

Objective: To quantify the intracellular metabolic fluxes in a biological system (e.g., microorganisms) grown on ¹³C-labeled mannitol.

Workflow:

[Click to download full resolution via product page](#)**General Workflow for 13C-Metabolic Flux Analysis.****Methodology:**

- Experimental Design: Select the appropriate ¹³C-labeled mannitol tracer based on the metabolic pathways of interest.
- Cell Culture: Grow the cells in a defined medium where the primary carbon source is the ¹³C-labeled mannitol. It is crucial to ensure that the cells reach a metabolic and isotopic steady state.
- Metabolite Quenching and Extraction: Rapidly quench the metabolic activity and extract the intracellular metabolites.
- Sample Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using mass spectrometry (GC-MS or LC-MS/MS) or NMR.
- Computational Modeling: Use specialized software to fit the experimentally determined labeling patterns to a metabolic network model. This allows for the calculation of intracellular metabolic fluxes.

Conclusion

D-Mannitol-13C,d2 is a powerful and versatile tool for researchers in various fields. Its well-defined chemical properties and the ability to be distinguished from its unlabeled counterpart make it an ideal tracer for metabolic studies, a reliable probe for assessing intestinal permeability, and an accurate internal standard for quantitative analysis. The detailed protocols and pathway information provided in this guide are intended to facilitate the effective application of **D-Mannitol-13C,d2** in a research setting, ultimately contributing to advancements in our understanding of biological systems and the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijaar.org [ijaar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [D-Mannitol-13C,d2: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12060116#what-is-d-mannitol-13c-d2-and-its-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

